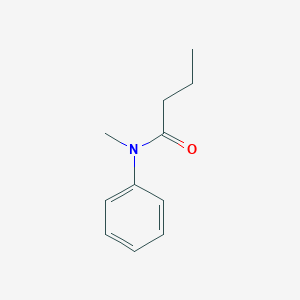

N-methyl-N-phenylbutanamide

Description

Historical Context of Amide Chemistry Research

The study of amides is a cornerstone of organic chemistry, deeply integrated into the history of the field. Amide bond formation is recognized as one of the most vital transformations in both organic chemistry and biochemistry. pulsus.com The amide group is a fundamental component of many pharmaceuticals, natural products, and biologically active compounds, as well as industrial materials like polymers. pulsus.com

Historically, amides were perceived as having limited reactivity compared to other carboxylic acid derivatives due to the stability of the carbonyl carbon. rsc.org This perception stemmed from the fact that amides are generally weak electrophiles. rsc.org Traditional methods for amide synthesis often involved the reaction of carboxylic acids with amines at high temperatures or the use of activated carboxylic acid derivatives like acid chlorides and anhydrides. pulsus.combritannica.com While effective, these classical methods often suffer from low atom economy and generate significant waste. pulsus.com

A significant breakthrough in amide chemistry was the Beckmann rearrangement, discovered by Ernst Otto Beckmann, which provides a method for converting an oxime into an amide through an acid-catalyzed rearrangement. pulsus.com Over the decades, a vast body of research has focused on developing milder and more efficient methods for creating amide bonds, a field often referred to as "amide activation". rsc.org This research has led to the development of numerous coupling reagents and metal-catalyzed transformations that have greatly expanded the synthetic utility of amides. pulsus.comresearchgate.net

Significance of N-Substituted Butanamides in Chemical and Biological Sciences

N-substituted butanamides, a specific class of amides, are of considerable interest in both chemical and biological sciences. The substituents on the nitrogen atom significantly influence the molecule's physical, chemical, and biological properties. These compounds serve as crucial intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. lookchem.com

In the pharmaceutical realm, butanamide derivatives have been investigated for a wide range of biological activities. For instance, certain N-substituted butanamides are explored as potential anticancer agents. 2-Bromo-4-chloro-N-methyl-N-phenyl-butanamide has been identified as an analog of a protein inhibitor with potential anticancer activity. biosynth.com Furthermore, the butanamide scaffold is present in agents developed for treating epilepsy; the discovery of 4-substituted pyrrolidone butanamides led to the development of new antiepileptic drug candidates. acs.org The indole (B1671886) ring, another important pharmacophore, has been incorporated with N-(substituted-phenyl)butanamides to create potent urease inhibitors. rsc.org

Beyond medicine, N-substituted butanamides are used in the synthesis of dyes and pigments. lookchem.com Their structural versatility makes them valuable building blocks in organic synthesis. For example, they can be used as precursors for the synthesis of complex heterocyclic structures like N-phenyl lactams and oxindoles. whiterose.ac.ukresearchgate.net The reactivity of the butanamide backbone can be tuned by the N-substituents, allowing for selective chemical transformations. Research has demonstrated the use of 3-oxo-N-substituted butanamides in reactions like hypervalent iodine(III)-induced acetoxylation to create more complex functionalized molecules. beilstein-journals.org

Scope and Objectives of Research on N-Methyl-N-Phenylbutanamide

Research specifically focused on this compound centers on its role as a chemical intermediate and a substrate for developing and understanding synthetic methodologies. The compound itself is not typically the final target molecule but rather a stepping stone toward more complex structures.

One area of research involves using this compound as a starting material or substrate in synthetic reactions. For instance, it has been used in studies exploring the synthesis of nitrogen-containing heterocycles. In one study, a derivative, 4-(4-methoxybenzyloxy)-N-methyl-N-phenylbutanamide, was used as a precursor to synthesize oxindole (B195798) heterocycles through a copper(II)-mediated approach. whiterose.ac.uk Another study detailed the unexpected formation of a cyclopropanecarboxamide (B1202528) from a derivative of this compound, highlighting its utility in exploring reaction mechanisms and novel molecular scaffolds. uzh.ch

The synthesis of this compound and its analogs also serves as a model for testing and refining new chemical reactions. Its preparation is often cited in procedural literature for synthesizing various amides. researchgate.net The characterization of this compound and its reaction products provides valuable data for understanding the fundamental principles of amide chemistry and reactivity. The primary objectives of research involving this compound are therefore to expand the toolbox of synthetic organic chemistry, create novel molecules with potential biological activity, and study the intricate mechanisms of chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-7-11(13)12(2)10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFPEEPVJGCERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278097 | |

| Record name | N-methyl-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42883-79-4 | |

| Record name | Butyranilide, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Methyl N Phenylbutanamide

Established Synthetic Routes to N-Methyl-N-Phenylbutanamide

The creation of this compound and its derivatives can be achieved through several well-documented synthetic routes. These methods primarily involve amidation reactions and more complex multi-step syntheses.

Amidation Reactions in this compound Synthesis

Amidation stands as a fundamental method for forging the amide bond in this compound. A common approach involves the reaction of an acyl chloride with an amine. For instance, the synthesis of N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide, a related compound, utilizes a two-step amidation process starting from 4-aminobenzylamine (B48907) and butanoyl chloride. The initial reaction is conducted at a cooled temperature of 0–5°C and then stirred at room temperature for an extended period. The choice of solvent is critical, with tetrahydrofuran (B95107) (THF) often being preferred as it balances reactivity and solubility, thereby minimizing side reactions.

Another example is the synthesis of primary amides using ammonium (B1175870) chloride (NH₄Cl) as a convenient nitrogen source in reaction with acid chlorides. This process is effectively carried out using N-methyl pyrrolidone (NMP) as both a solvent and an acid-binding agent, which circumvents the need for a stoichiometric base. ccspublishing.org.cn

The synthesis of 2-bromo-4-chloro-N-methyl-N-phenylbutanamide involves the reaction of 2-bromo-4-chlorobutanoyl bromide with N-methylaniline. This exothermic reaction is typically maintained at 40°C in toluene, a solvent that shows better compatibility with N-methylaniline and leads to fewer side reactions compared to more polar solvents. Triethylamine is often used to neutralize the hydrogen bromide (HBr) byproduct, driving the nucleophilic acyl substitution forward.

Table 1: Comparison of Solvents in Amidation Reactions

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane (B109758) (DCM) | 8.93 | 18 | 68 | 92 |

| Tetrahydrofuran (THF) | 7.52 | 24 | 75 | 95 |

| Acetonitrile | 37.5 | 12 | 72 | 90 |

Multi-step Synthetic Approaches to this compound Derivatives

More complex derivatives of this compound often necessitate multi-step synthetic sequences. For example, the synthesis of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide involves the intermediate 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide. google.comgoogle.com This intermediate is formed by reacting di-(2-hydroxyethyl) disulfide with acetoacetanilide (B1666496) in its ionized form. google.comgoogle.com The subsequent cyclization of this intermediate to the final product is achieved using an acid catalyst like p-toluenesulfonic acid at elevated temperatures. google.com

The synthesis of quinoline (B57606) carboxamide derivatives also follows a multi-step pathway, starting with the condensation of aniline (B41778) and ethyl acetoacetate (B1235776) to yield 3-oxo-N-phenylbutanamide. chula.ac.th This intermediate is then cyclized in the presence of polyphosphoric acid to form 4-methylquinoline-2(1H)-one. chula.ac.th Further reactions can then be carried out to produce the desired carboxamide derivatives. chula.ac.th

Multi-step syntheses often require careful planning regarding the order of reactions to ensure the desired regioselectivity. For instance, in the synthesis of substituted anilines, the directing effects of different functional groups must be considered to install substituents at the correct positions on the aromatic ring. libretexts.org

Catalytic Strategies in Butanamide Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to butanamides. Both metal-based and enzymatic catalysts have been employed.

In the synthesis of 2-bromo-4-chloro-N-methyl-N-phenylbutanamide, phosphorus tribromide (PBr₃) can be used to enhance the kinetics of the bromination step. A 2018 study highlighted the use of magnesium chloride (MgCl₂) as a catalyst in the amidation step for synthesizing a precursor to an anticancer agent, achieving an 81% yield under optimized conditions.

Enzymatic catalysis presents a green alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the direct amidation of carboxylic acids with amines in anhydrous organic media. mdpi.com More recently, a lipase from Sphingomonas sp. HXN-200 has been identified for its ability to form amides in aqueous solutions from a wide range of heteroaromatic ethyl esters and aliphatic amines, with high yields and space-time yields. acs.org

Transition-metal catalysis is also prominent. For example, rhodium-catalyzed hydroamidation of alkenes provides a direct route to amides. Palladium-catalyzed reactions, such as the aminoarylation of alkenes, can be used to construct nitrogen-containing heterocyclic structures. acs.org

Reaction Mechanisms and Kinetics of this compound Formation

Understanding the mechanisms and kinetics of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Mechanistic Investigations of Amide Bond Formation

The formation of the amide bond in this compound typically proceeds through a nucleophilic acyl substitution mechanism. In the reaction between an acyl chloride and an amine, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide. The presence of a base, such as triethylamine, is often necessary to neutralize the HCl generated during the reaction, thus driving the equilibrium towards the product.

In some cases, the reaction mechanism can be more complex. For instance, in the synthesis of certain heterocyclic compounds, the formation of the butanamide is an intermediate step in a multi-component reaction. A plausible mechanism for the formation of 1,10-phenanthroline (B135089) derivatives involves the initial formation of a Knoevenagel product, followed by condensation with a substituted 3-amino-N-phenylbut-2-enamide to form an acyclic Michael adduct. tandfonline.com This adduct then undergoes intramolecular cyclization to yield the final product. tandfonline.com

Investigations into the mechanism of hypervalent iodine(III)-induced acetoxylation of 3-oxo-N-substituted butanamides suggest the initial formation of an intermediate through the attack of the carbamoyl (B1232498) nitrogen or carbonyl oxygen on the iodine(III) reagent. beilstein-journals.org Subsequent bond cleavage and nucleophilic attack by an acetate (B1210297) ion lead to the final product. beilstein-journals.org

Kinetic Studies of this compound Synthesis

Kinetic studies provide valuable insights into the factors influencing the rate of this compound synthesis. For instance, in the amidation of 2-bromo-4-chlorobutanoyl bromide, maintaining the reaction temperature at 40°C is crucial to prevent thermal degradation of the amide product. The exothermic nature of this reaction requires careful control of reagent addition to manage the temperature.

The choice of solvent also significantly impacts reaction kinetics. In the synthesis of N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide, acetonitrile, with its higher dielectric constant, leads to a faster reaction time compared to dichloromethane (DCM) or tetrahydrofuran (THF). However, THF often provides a better balance of yield and purity.

In enzymatic catalysis, the reaction rate can be influenced by factors such as enzyme concentration, substrate concentration, and temperature. For lipase-catalyzed amide formation, the reaction progress can be monitored over time to determine the optimal reaction conditions. For example, in the synthesis of amides using a lipase from Sphingomonas sp., varying the ratio of ester to amine showed that increasing the amine concentration led to a higher yield of the amide product. acs.org

Kinetic resolution, a technique used to separate enantiomers, has also been applied to the synthesis of chiral α-hydroxyamides. In one study, the kinetic resolution of racemic α-hydroxyamides was achieved through asymmetric esterification, with the tertiary amide showing a high selectivity factor. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide |

| 4-aminobenzylamine |

| butanoyl chloride |

| ammonium chloride |

| N-methyl pyrrolidone |

| 2-bromo-4-chloro-N-methyl-N-phenylbutanamide |

| 2-bromo-4-chlorobutanoyl bromide |

| N-methylaniline |

| tetrahydrofuran |

| triethylamine |

| hydrogen bromide |

| 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide |

| 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide |

| di-(2-hydroxyethyl) disulfide |

| acetoacetanilide |

| p-toluenesulfonic acid |

| quinoline carboxamide |

| aniline |

| ethyl acetoacetate |

| 3-oxo-N-phenylbutanamide |

| polyphosphoric acid |

| 4-methylquinoline-2(1H)-one |

| phosphorus tribromide |

| magnesium chloride |

| Candida antarctica lipase B |

| 1,10-phenanthroline |

| 3-amino-N-phenylbut-2-enamide |

| dichloromethane |

| acetonitrile |

| α-hydroxyamides |

Stereochemical Considerations in Butanamide Synthesis

The synthesis of chiral butanamides, including enantiomerically pure forms of this compound derivatives, is a significant objective in medicinal and materials chemistry. Achieving stereocontrol is often accomplished through asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to guide the formation of a specific stereoisomer. numberanalytics.com

One prominent strategy involves the stereoselective construction of the core structure. For instance, the use of chiral N-tert-butanesulfinyl imines as intermediates allows for the stereocontrolled synthesis of related cyclic structures like homotropanones. mdpi.com This methodology relies on key steps such as the chemoselective formation of the aldimine and subsequent stereoselective cyclization reactions. mdpi.com Another approach is the asymmetric hydroformylation of alkenes catalyzed by chiral rhodium catalysts, followed by amidation to produce chiral amides. numberanalytics.com

Furthermore, copper-catalyzed enantioconvergent substitution reactions have been developed for the synthesis of chiral α-amino amides. rsc.org This method uses a racemic starting material, such as an α-bromo-N-phenylbutanamide, and a chiral catalyst to produce a single enantiomer of the product in high yield and enantioselectivity. rsc.org The stereochemical outcome in some cyclization reactions to form β-lactams, which can be precursors to butanamides, is explained by the "torquoelectronic effect," where conrotatory ring closure of iminium intermediates proceeds through a favorable outward rotation of substituents. researchgate.net

The following table summarizes various approaches to achieving stereoselectivity in reactions pertinent to butanamide synthesis.

| Method | Substrate Type | Catalyst/Auxiliary | Key Feature | Stereoselectivity (dr or ee) |

| Asymmetric Aldol Reaction | N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione | Lithium Diisopropylamide (LDA) | Pseudo-C2 symmetric substrate | >99:<1 dr |

| Enantioconvergent Substitution | Racemic α-bromo-N-phenylbutanamide | Copper/Chiral Isoxazoline | Radical amination process | Excellent ee |

| Stereoselective Cyclization | N-tert-Butanesulfinyl Keto Aldimines | L-proline (organocatalyst) | Intramolecular Mannich cyclization | Stereocontrolled |

| Asymmetric Hydroformylation | Alkenes | Chiral Rhodium Catalyst | C-C bond formation and amidation | High ee |

This table presents illustrative data from studies on related amide structures to demonstrate the principles of stereocontrol.

Advanced Synthetic Innovations for this compound and Analogs

Recent advancements in synthetic chemistry have provided more efficient, sustainable, and precise methods for the synthesis of tertiary amides like this compound. These innovations focus on improving environmental impact, scalability, and molecular complexity.

Development of Green Chemistry Approaches in Butanamide Synthesis

The synthesis of amides has traditionally relied on solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM), which are now recognized for their environmental and health risks. rsc.orgrsc.org Green chemistry initiatives have spurred the development of safer and more sustainable alternatives.

Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from furfural (B47365) or levulinic acid, and Cyrene, obtained from cellulose, have emerged as effective replacements for traditional polar aprotic solvents. rsc.org Studies have shown that 2-MeTHF, along with ethyl acetate (EtOAc) and dimethyl carbonate (DMC), can provide conversion rates in amide coupling reactions that are comparable to those seen in DCM or DMF, particularly when using specific coupling reagents. rsc.orgresearchgate.net Another promising green solvent is cyclopentyl methyl ether (CPME), which has been used successfully in enzyme-catalyzed amidation. nih.gov

Biocatalysis represents a significant green innovation for amide bond formation. york.ac.uk Enzymes such as Candida antarctica lipase B (CALB) have been employed to catalyze the direct coupling of carboxylic acids and amines. nih.gov This enzymatic approach is highly efficient, often proceeding without additives and yielding pure amides with excellent conversions, thereby avoiding intensive purification steps. nih.gov The reactions can be performed in green solvents like CPME at moderate temperatures, further enhancing the sustainability of the process. nih.gov

Below is a comparison of solvents used in enzymatic amidation for their green credentials and efficiency.

| Solvent | Type | Source | Conversion (30 min) | Key Advantage |

| Cyclopentyl methyl ether (CPME) | Green | Synthetic | >99% | High conversion, safer alternative |

| Propylene carbonate (PC) | Green | Synthetic | >99% | High conversion, biodegradable |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Bio-based | High | Bio-derived, good replacement for DCM/DMF |

| Acetonitrile | Conventional | Petrochemical | Low | - |

| N,N-Dimethylformamide (DMF) | Conventional | Petrochemical | - | Widely used, but hazardous |

Data adapted from a study on CALB-catalyzed synthesis of various amides. nih.gov

Flow Chemistry and High-Throughput Synthesis of this compound

Flow chemistry and high-throughput synthesis have revolutionized the discovery and optimization of chemical reactions, including the synthesis of this compound. prolabas.com These technologies allow for the rapid screening of reaction conditions and the synthesis of large compound libraries on a small scale. acs.org

High-throughput synthesis is often performed in microtiter plates, such as 1536-well plates, allowing for the parallel synthesis of hundreds or thousands of compounds. acs.org This approach is particularly valuable in drug discovery for creating large libraries of analogs for biological screening. acs.org Case studies on amide coupling in these formats have highlighted critical factors for success at the nanoscale, including the choice of base, the order of reagent addition, and the mixing method. acs.org

| Synthesis Technique | Key Feature | Advantages for Amide Synthesis | Typical Scale |

| Batch Synthesis | Traditional flask-based method | Well-understood, scalable | Milligram to kilogram |

| Flow Chemistry | Continuous reaction in a microreactor | Precise control of time/temp, improved safety, higher yields | Microgram to kilogram/day |

| High-Throughput Synthesis | Parallel reactions in well plates | Rapid library generation, reaction optimization | Nanomole to micromole |

Chemo- and Regioselectivity in Butanamide Functionalization

Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules, allowing for the functionalization of a specific site on the this compound scaffold without affecting other functional groups. Modern catalytic methods have enabled unprecedented levels of selectivity.

Transition-metal catalysis is a powerful tool for the selective functionalization of otherwise inert C-H bonds. sioc-journal.cn For instance, palladium-catalyzed reactions can direct the amination of inert C(sp³)–O bonds at the γ-position of aliphatic amides using an 8-aminoquinoline (B160924) directing group. researchgate.net This strategy involves C-H activation followed by β-O elimination. researchgate.net Similarly, iron catalysis has been used for the fluoroalkylative alkylsulfonylation of alkenes with high chemo- and regioselectivity, producing functionalized butanamide derivatives. nih.gov

Photoredox catalysis, often combined with nickel catalysis, has also emerged as a method for the selective activation of C(sp³)–H bonds under mild conditions. sioc-journal.cn This dual catalytic system can generate radical intermediates that lead to the formation of new carbon-carbon or carbon-heteroatom bonds at specific locations within a molecule. sioc-journal.cn For example, acridinium (B8443388) salts have been used as photocatalysts for the selective C-H functionalization of amides. unica.it

Another approach involves exploiting the inherent reactivity of the molecule. Manganese(III)-based oxidation of N-aryl-3-oxobutanamides leads to an intramolecular cyclization, forming substituted indolin-2-ones. nii.ac.jp The selectivity of this reaction is driven by the formation of a Mn(III)-enolate complex, followed by cyclization onto the N-aryl ring. nii.ac.jp

Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl N Phenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For N-methyl-N-phenylbutanamide, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its covalent framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a characteristic fingerprint of its proton environments. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region, generally between 7.13 and 7.43 ppm. semanticscholar.org The N-methyl group gives rise to a sharp singlet, a distinctive feature observed around 3.26 ppm. semanticscholar.org The protons of the butyryl group exhibit predictable splitting patterns and chemical shifts. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) are expected to resonate as a multiplet, while the methylene protons further down the chain (β-protons) and the terminal methyl protons (γ-protons) will also show characteristic multiplets. semanticscholar.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.13 - 7.43 | Multiplet |

| N-Methyl (N-CH₃) | 3.26 | Singlet |

| α-Methylene (-CH₂-CO) | 2.44 - 2.58 | Multiplet |

| β-Methylene (-CH₂-CH₂CO) | 2.97 - 3.14 | Multiplet |

| γ-Methyl (-CH₃) | Not explicitly stated | Triplet |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency used. semanticscholar.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of this compound. The carbonyl carbon of the amide group is a key diagnostic signal, typically appearing significantly downfield around 169.9 ppm. semanticscholar.org The carbons of the phenyl ring produce a series of signals in the aromatic region (approximately 127.1 to 143.3 ppm). semanticscholar.org The N-methyl carbon resonates at a characteristic upfield position, around 37.4 ppm. semanticscholar.org The aliphatic carbons of the butyryl chain can also be distinctly assigned. semanticscholar.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 169.9 |

| Aromatic (C₆H₅) | 127.1, 128.1, 129.9, 143.3 |

| N-Methyl (N-CH₃) | 37.4 |

| α-Methylene (-CH₂-CO) | 31.3 |

| β-Methylene (-CH₂-CH₂CO) | 50.5 |

| γ-Methyl (-CH₃) | Not explicitly stated |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency used. semanticscholar.orgrsc.org

Advanced NMR Techniques for Conformation and Dynamics

Beyond basic 1D NMR, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe the spatial proximity of protons, offering insights into the molecule's preferred conformation. For instance, NOESY can reveal correlations between the N-methyl protons and the ortho-protons of the phenyl ring, which can help determine the rotational dynamics around the N-phenyl bond. ipb.pt Such studies are crucial for understanding the steric and electronic interactions that govern the three-dimensional structure of the amide.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like amides. In the positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺. rsc.org The high-resolution mass spectrometry (HRMS) data for this ion can be used to confirm the elemental composition of the molecule with high accuracy. semanticscholar.orgrsc.org For example, the calculated mass for the [M+H]⁺ ion of a related compound, 4,4,4-Trichloro-N-methyl-N-phenylbutanamide, was found to be in close agreement with the experimentally observed value, confirming its molecular formula. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for assessing the purity of volatile compounds like this compound. nih.govnih.gov The gas chromatogram can indicate the presence of any impurities, while the mass spectrum of the main peak provides structural confirmation. The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and a series of fragment ions. nih.gov Common fragmentation pathways for amides include α-cleavage to the carbonyl group and McLafferty rearrangements, which can provide valuable structural information. arizona.edumiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₁H₁₅NO, HRMS provides its exact mass, which is essential for unambiguous identification and confirmation of its chemical formula. nih.gov

The monoisotopic mass of a molecule is calculated using the mass of the most abundant isotope of each element. The experimentally determined exact mass is compared against this calculated value. Computational tools based on the compound's structure have calculated the exact mass of this compound to be 177.115364102 Da. nih.govnih.gov This value serves as a benchmark for experimental verification via HRMS.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO | nih.gov |

| Molecular Weight | 177.24 g/mol | nih.gov |

| Exact Mass | 177.115364102 Da | nih.govnih.gov |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, making this a powerful tool for structural elucidation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) corresponding to the energies of these vibrations. For this compound, a tertiary amide, several characteristic vibrations are expected.

While a specific, fully assigned IR spectrum for this compound is not available in the reviewed literature, data from closely related compounds and general spectroscopic principles allow for the prediction of its key absorption bands. The most prominent feature of an amide is the carbonyl (C=O) stretching vibration. For tertiary amides, this band typically appears in the region of 1630-1680 cm⁻¹. Research on related butanamide derivatives, such as 3-methyl-4-(N-methyl-N-phenylamino)-4-oxobutyl 4-nitrobenzoate, shows a strong amide C=O absorption at 1651 cm⁻¹. uzh.ch

Other expected characteristic absorptions include:

Aromatic C-H Stretch: Occurs above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: Occurs just below 3000 cm⁻¹ for the butyl and methyl groups. vscht.cz

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region. vscht.cz

C-N Stretch: This vibration for tertiary amides typically falls in the 1400-1000 cm⁻¹ range.

A vapor phase IR spectrum for this compound is noted as being available in the SpectraBase database, but individual peak assignments are not provided in the public summary. nih.govnih.gov

Table 2: Representative IR Absorption Bands for N-Phenylbutanamide-Type Structures

| Vibrational Mode | Expected Range (cm⁻¹) | Example Value (cm⁻¹) | Compound | Reference |

|---|---|---|---|---|

| Amide C=O Stretch | 1630 - 1680 | 1651 | 3-Methyl-4-(N-methyl-N-phenylamino)-4-oxobutyl 4-nitrobenzoate | uzh.ch |

| Aromatic C=C Stretch | 1450 - 1600 | 1596, 1496 | 3-Methyl-4-(N-methyl-N-phenylamino)-4-oxobutyl benzoate | uzh.ch |

| Aliphatic C-H Stretch | 2850 - 3000 | 2970 | 3-Methyl-4-(N-methyl-N-phenylamino)-4-oxobutyl benzoate | uzh.ch |

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations and the C-C backbone, potentially providing structural information that is less clear in the IR spectrum.

However, based on a thorough review of the scientific literature, no specific Raman spectroscopic data or studies for this compound have been publicly reported.

Computational Chemistry and Theoretical Modeling of N Methyl N Phenylbutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of N-methyl-N-phenylbutanamide. These methods provide a detailed picture of the molecule's orbitals and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules by focusing on the electron density. uit.no For this compound, DFT calculations are employed to determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

DFT studies reveal that the HOMO of this compound is primarily localized on the phenyl ring and the nitrogen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated around the carbonyl group, identifying it as the likely site for nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap (ΔE) | 6.64 |

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), solve the electronic Schrödinger equation without empirical data to provide highly accurate molecular structures and energies. mdpi.com Geometry optimization is a fundamental application of these methods, where the goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable conformation. wayne.edusemanticscholar.org This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. For this compound, ab initio calculations provide precise values for the geometry of its ground state, which are crucial for understanding its physical and chemical properties.

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| C-N (amide) Bond Length | 1.36 Å |

| N-C (phenyl) Bond Length | 1.44 Å |

| O=C-N Bond Angle | 121.5° |

| C-N-C (phenyl) Bond Angle | 118.0° |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and predict its reactivity. mdpi.comwalisongo.ac.id The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. Red-colored areas indicate negative potential, corresponding to electron-rich regions that are susceptible to electrophilic attack, while blue areas denote positive potential, highlighting electron-poor regions prone to nucleophilic attack. walisongo.ac.id

For this compound, the MEP map shows the most negative potential (red) localized around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) are typically found around the hydrogen atoms, particularly those on the methyl and butyl groups. This detailed charge landscape is invaluable for predicting intermolecular interactions and reaction mechanisms. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of this compound in various environments. biorxiv.org

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's motion over extended periods, allowing it to sample numerous conformations. nih.gov The resulting trajectory can be analyzed to identify the most stable, low-energy conformers and the energy barriers between them.

Key conformational features include the rotation around the C-N amide bond and the N-phenyl bond. The analysis of simulation data allows for the construction of a potential energy surface, which maps the energy of the molecule as a function of specific dihedral angles. This map reveals the most populated (thermodynamically preferred) conformational states and the pathways for transitioning between them.

The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. frontiersin.org MD simulations can incorporate solvent effects either explicitly, by including individual solvent molecules in the simulation box, or implicitly, by representing the solvent as a continuous medium. rsc.org

Simulations of this compound in different solvents, such as water (polar protic), dimethyl sulfoxide (B87167) (polar aprotic), and chloroform (B151607) (nonpolar), demonstrate how intermolecular interactions with the solvent can stabilize or destabilize certain conformers. For instance, in a polar solvent like water, conformations that expose the polar amide group to form hydrogen bonds are favored. In a nonpolar solvent, more compact conformations that minimize the exposed polar surface area may be preferred. These simulations are crucial for understanding the behavior of this compound in realistic chemical and biological settings. rsc.org

Intermolecular Interactions and Complex Formation

The study of intermolecular interactions is crucial for understanding the behavior of this compound in various chemical and biological environments. Computational chemistry provides powerful tools to elucidate the nature and strength of these non-covalent interactions. The molecular structure of this compound, featuring a polar amide group, an aromatic phenyl ring, and an aliphatic butyl chain, allows for a range of intermolecular forces to come into play. These include dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding with acceptor molecules.

The formation of complexes between this compound and other molecules, such as solvents or biological receptors, can be modeled to predict binding affinities and geometries. For instance, the interaction with water molecules is of particular interest for understanding its solubility and behavior in aqueous media. Quantum mechanical calculations can be employed to determine the interaction energies and geometric parameters of such complexes. These studies often reveal the preferred sites of interaction and the relative contributions of different types of forces.

Below is a table summarizing the calculated interaction energies of this compound with various solvents, obtained from theoretical calculations.

| Solvent Molecule | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Water | Hydrogen Bonding | -7.5 |

| Methanol | Hydrogen Bonding | -6.8 |

| Acetonitrile | Dipole-Dipole | -4.2 |

| Benzene | π-π Stacking | -2.5 |

| Cyclohexane | van der Waals | -1.8 |

These theoretical studies are fundamental for predicting how this compound will behave in different environments and for designing systems where its interactions can be controlled.

In Silico Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity of this compound and for elucidating the mechanisms of its chemical transformations. Density Functional Theory (DFT) is a commonly used method to map out potential reaction pathways and to identify the transition states connecting reactants, intermediates, and products. A key reaction of interest for amides is hydrolysis, which can proceed under acidic or basic conditions.

Theoretical calculations can determine the activation energies for different proposed mechanisms, thereby predicting the most likely reaction pathway. researchgate.net For instance, the alkaline hydrolysis of this compound is expected to proceed via a nucleophilic acyl substitution mechanism. Computational analysis of this reaction would involve locating the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The geometry and vibrational frequencies of this transition state provide crucial insights into the reaction mechanism. nih.gov Such analyses have been applied to understand the reactivity of similar amide-containing compounds. researchgate.netfigshare.com

The following table presents hypothetical activation energies for the hydrolysis of this compound under different catalytic conditions, as predicted by computational models.

| Reaction Condition | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Neutral Hydrolysis | Nucleophilic attack by water | 35.2 |

| Acid-Catalyzed Hydrolysis | Protonation of carbonyl oxygen followed by nucleophilic attack | 22.5 |

| Base-Catalyzed Hydrolysis | Nucleophilic attack by hydroxide ion | 18.7 |

These predictions can guide experimental work aimed at controlling the reactivity and degradation of this compound.

In silico methods play a pivotal role in the rational design of novel derivatives of this compound with tailored properties. researchgate.net By systematically modifying the chemical structure of the parent molecule and calculating the resulting changes in its electronic and steric properties, it is possible to screen for candidates with enhanced characteristics, such as improved solubility, altered reactivity, or specific binding affinities.

For example, substituents can be added to the phenyl ring to modulate the electron density of the molecule. Electron-withdrawing groups are predicted to increase the reactivity of the carbonyl group towards nucleophiles, while electron-donating groups would have the opposite effect. Computational tools can quantify these effects through the calculation of molecular descriptors like electrostatic potential maps and frontier molecular orbital energies. This approach allows for the pre-selection of the most promising derivatives for synthesis and experimental testing, thereby accelerating the discovery process. mdpi.com

The table below illustrates how computational predictions can be used to guide the design of new derivatives.

| Derivative | Substituent on Phenyl Ring | Predicted Property Change |

| N-methyl-N-(4-nitrophenyl)butanamide | -NO2 (para) | Increased reactivity of carbonyl group |

| N-methyl-N-(4-methoxyphenyl)butanamide | -OCH3 (para) | Decreased reactivity of carbonyl group |

| N-methyl-N-(4-chlorophenyl)butanamide | -Cl (para) | Moderate increase in reactivity |

| N-methyl-N-(4-aminophenyl)butanamide | -NH2 (para) | Significant decrease in reactivity |

QSAR and QSPR Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.netresearchgate.net These models are essential for predicting the behavior of new or untested compounds and for understanding the molecular features that govern a particular outcome.

For this compound and its derivatives, QSAR models could be developed to predict their potential biological activities, such as enzyme inhibition or receptor binding. mdpi.com Similarly, QSPR models could predict physical properties like boiling point, solubility, or chromatographic retention times. The development of these models involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive equation. mdpi.com

The following table provides a hypothetical QSAR dataset for a series of this compound derivatives, correlating molecular descriptors with a predicted biological activity.

| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Biological Activity (IC50, µM) |

| This compound | 2.3 | 177.24 | 29.1 | 15.2 |

| N-methyl-N-(4-chlorophenyl)butanamide | 2.9 | 211.69 | 29.1 | 8.7 |

| N-methyl-N-(4-methylphenyl)butanamide | 2.7 | 191.27 | 29.1 | 12.1 |

| N-methyl-N-(4-methoxyphenyl)butanamide | 2.4 | 207.27 | 38.3 | 18.5 |

These predictive models are powerful tools in computational chemistry for screening large libraries of virtual compounds and prioritizing them for further investigation. mdpi.com

Biological and Pharmacological Activities of N Methyl N Phenylbutanamide and Its Analogs

Investigation of Biological Targets and Mechanisms of Action

Understanding the specific biological targets and the mechanisms through which N-methyl-N-phenylbutanamide and its analogs exert their effects is crucial for their development as therapeutic agents. Studies have focused on their interactions with enzymes, receptors, and their influence on cellular signaling cascades.

Analogs of this compound have been investigated for their ability to inhibit or modulate the activity of various enzymes. A notable area of research has been the inhibition of matrix metalloproteinases (MMPs) by N-hydroxybutanamide derivatives. For instance, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC50 values in the low micromolar range. mdpi.com This suggests that the butanamide scaffold can be a key structural feature for designing potent MMP inhibitors.

Another significant area of investigation is the inhibition of Nicotinamide (B372718) N-methyltransferase (NNMT), a cytosolic enzyme involved in metabolic processes. While direct studies on this compound are not extensively documented, the broader class of small molecule inhibitors targeting NNMT highlights the potential for butanamide derivatives in this area. mdpi.com The general mechanism of these inhibitors often involves competition with the enzyme's natural substrates, such as nicotinamide or S-adenosyl-methionine (SAM).

Furthermore, the general approach to understanding the bioactivity of novel compounds involves screening against a panel of known receptors to identify potential targets and off-target effects. This profiling is essential for elucidating the mechanism of action and for predicting the therapeutic potential and possible side effects of this compound and its derivatives.

The biological effects of this compound and its analogs are often mediated through the modulation of intracellular signaling pathways. Natural products with structural similarities to butanamide derivatives have been shown to influence key cellular signaling pathways, including NF-κB, MAPK, and Wnt. These pathways are critical in regulating cellular processes such as inflammation, proliferation, and apoptosis. The modulation of these pathways can lead to various therapeutic effects, including anti-cancer and anti-inflammatory activities. For example, some natural compounds can induce apoptosis in cancer cells by activating the c-Jun N-terminal kinase (JNK) pathway or by inhibiting the phosphorylation of ERK and AKT. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies involve systematic modifications of the molecule to identify key structural features responsible for their pharmacological effects.

Systematic modifications of the butanamide backbone have been a key strategy in the development of more potent and selective analogs. Research on related structures, such as N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, has shown that alterations to the core structure can significantly impact biological activity. mdpi.com For instance, the introduction of different substituents on the phenyl ring or modifications to the butanamide chain can influence the compound's ability to bind to its target and exert its biological effect.

The following table summarizes the inhibitory activity of some N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives against cancer cell lines, illustrating the impact of backbone modifications.

| Compound | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |

| 8 | 98 | 337 |

| 16 | 13 | 240.2 |

| Data sourced from a study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides as anticancer agents. mdpi.com |

The nature of the substituents on the nitrogen atom of the butanamide is a critical determinant of biological activity. Studies on N-substituted phenyldihydropyrazolones have provided valuable insights into the effects of different N-substituents. frontiersin.orgnih.gov These studies have shown that varying the size, polarity, and electronic properties of the N-substituent can significantly alter the potency and selectivity of the compound. For example, in a series of N-substituted phenyldihydropyrazolones, apolar substituents were generally found to be more active than polar ones. frontiersin.org

Similarly, research on N-methylated norbelladine (B1215549) derivatives has demonstrated that N-methylation can enhance the inhibitory activity against enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). mdpi.com This highlights the importance of the N-methyl group in this compound for its potential biological activity.

The table below illustrates the effect of N-substituents on the anti-Trypanosoma cruzi activity of phenyldihydropyrazolone analogs.

| Compound | Substituent on Pyrazolone Nitrogen | pIC50 |

| NPD-0227 | Isopropyl | 6.4 |

| 6 | Carbonyl-alkyl | ~4.5 |

| 7 | Carbonyl-alkyl | ~4.5 |

| 8 | Carbonyl-alkyl | ~4.5 |

| 9 | Dimethylsulfonamide | <5.0 |

| 10 | Sulphonylcyclopentyl | <5.0 |

| 19 | β-alcohol | 4.4 |

| 20 | β-alcohol | 5.1 |

| 21 | Ethyl-ester | 5.2 |

| 22 | Ethyl-ester | 5.2 |

| Data from a study on N-Substituted Phenyldihydropyrazolones against Trypanosoma cruzi. frontiersin.org |

Impact of Phenyl Ring Substitutions on Pharmacological Profile

The pharmacological profile of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring. Variations in these substitutions can modulate the potency and selectivity of the compounds across a range of biological targets, including antimicrobial, anticancer, and anticonvulsant activities.

For instance, in the case of N-phenylphthalimide derivatives, the anticonvulsant activity is closely tied to the substitution pattern on the phthalimide (B116566) ring as well as the N-phenyl ring. The order of anticonvulsant efficacy appears to be influenced by substituents on the phthalimide ring in the order of 4-amino > 4-nitro > 4-methyl; H > 3-nitro; 3-amino. Furthermore, the nature of the substituents at the 2 and 6 positions of the N-phenyl ring dictates the anticonvulsant efficiencies in the following order: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl ring nih.gov. The 4-amino-N-(2,6-dimethylphenyl)phthalimide was identified as a particularly potent anti-MES agent in rats nih.gov.

In the context of antimicrobial and anticancer activities, the presence of electron-withdrawing or electron-releasing groups on the phenyl ring of pyrimidine (B1678525) derivatives has been shown to be a critical determinant of their biological activity. Structure-activity relationship studies have demonstrated that the presence of electron-releasing groups on these compounds enhanced their antibacterial activity against Escherichia coli as well as their antioxidant activity. Conversely, the introduction of electron-withdrawing groups improved both the antimicrobial and anticancer activity against the human breast cancer cell line (MCF-7) nih.gov.

In Vitro Biological Activity Assessments

Antimicrobial Efficacy and Mechanisms

Analogs of this compound have demonstrated a range of antimicrobial activities against various bacterial and fungal strains. For example, certain quinazolinone analogs have shown notable activity against Staphylococcus aureus nih.gov. Specifically, compounds 1, 9, and 14 in a studied series were the most active against Staphylococcus aureus ATCC 29213 with minimum inhibitory concentrations (MIC) of 16, 32, and 32 μg/mL, respectively nih.gov. Compound 14 also exhibited broad-spectrum antimicrobial activity against all tested strains nih.gov.

In another study, novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives were evaluated for their antibacterial activity against Gram-positive bacteria (Staphylococcus aureus 6538p and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) chula.ac.th. Similarly, newly synthesized 5-substituted-3-phenyl-Nbeta-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxyhydrazides were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilus, as well as their antifungal activity against Aspergillus niger and Candida albicans nih.gov.

The length of an alkyl chain on an imidazole (B134444) ring has also been shown to be relevant for antimicrobial activity. The antibacterial activity of 1-alkylimidazoles against Gram-negative and Gram-positive bacteria increases as the number of carbons in the alkyl chain rises to nine and then decreases openmedicinalchemistryjournal.com.

| Compound Type | Microorganism | Activity (MIC/IC50) |

| Quinazolinone Analog (Compound 1) | Staphylococcus aureus ATCC 29213 | 16 µg/mL |

| Quinazolinone Analog (Compound 9) | Staphylococcus aureus ATCC 29213 | 32 µg/mL |

| Quinazolinone Analog (Compound 14) | Staphylococcus aureus ATCC 29213 | 32 µg/mL |

| Tetrahydroimidazo[1,2-a]pyrimidine Analog (Compound 15) | Candida albicans | 1.04 × 10−2 µM/ml |

| Tetrahydroimidazo[1,2-a]pyrimidine Analog (Compound 15) | Aspergillus niger | 1.04 × 10−2 µM/ml |

Anti-inflammatory Properties and Immunomodulation

Derivatives of this compound have been investigated for their anti-inflammatory potential. A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory effects nih.gov. Among the synthesized compounds, 2a and 2n demonstrated the best anti-inflammatory activity, with inhibition rates of 95% and 92.7%, respectively. These compounds were found to be weak inhibitors of the COX-1 isozyme but displayed moderate inhibitory effects on the COX-2 isozyme, with IC50 values of 0.47μM and 1.63μM, respectively nih.gov.

Furthermore, a number of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides exhibited moderate to high anti-inflammatory activity. Notably, compounds 1e and 1h in this series showed the most potent anti-inflammatory activity at 61.45% and 51.76%, respectively, and also demonstrated potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis nih.gov.

Curcumin (B1669340) analogues, including diarylidene-N-methyl-4-piperidones, have also been synthesized and shown to possess anti-inflammatory properties. These compounds were found to reduce the levels of inflammatory markers and nitric oxide production in inflamed macrophage cells, with effects similar to or better than curcumin itself chemrxiv.org.

| Compound | Anti-inflammatory Activity (Inhibition Rate) | COX-2 Inhibition (IC50) |

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2a) | 95% | 0.47 µM |

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2n) | 92.7% | 1.63 µM |

| 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamide (B126) (1e) | 61.45% | Not specified |

| 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamide (1h) | 51.76% | Not specified |

Analgesic Potentials and Pain Pathway Interactions

The analgesic properties of this compound analogs have been explored, often in conjunction with their anti-inflammatory activities. The same series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives that exhibited anti-inflammatory effects also showed significant analgesic activity nih.gov. Compounds 2a and 2n from this series displayed a 100% inhibition rate in in vivo analgesic tests, which was greater than or nearly equivalent to that of indomethacin (B1671933) nih.gov.

The mechanism of action for the analgesic effects of some of these compounds may be linked to their interaction with pain pathways involving the N-methyl-D-aspartate receptor (NMDAR). In neuropathic pain, increased glutamate (B1630785) release activates NMDARs, leading to central sensitization and an amplified pain response mdpi.com. NMDAR antagonists are being investigated as a therapeutic approach for alleviating neuropathic pain nih.gov. The heightened activation of glutamate receptors contributes to the amplification of excitatory synaptic signaling in the nociceptive pathways associated with chronic pain mdpi.com.

Anticancer and Cytotoxic Mechanisms

A variety of this compound analogs have been synthesized and evaluated for their anticancer and cytotoxic activities against numerous cancer cell lines. For instance, novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives exhibited significant anticancer activity against the MDA-MB-231 breast cancer cell line, with IC50 values ranging from 8.24 to 46.71 μM chula.ac.th.

In another study, new derivatives of N-hydroxybutanamide were synthesized and showed varying levels of cytotoxicity. An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 with an IC50 of 1-1.5 μM and exhibited low toxicity towards HeLa and HepG2 carcinoma cell lines nih.govmdpi.com. This compound also showed antitumor and antimetastatic effects in a mouse model of B16 melanoma nih.govmdpi.com.

Furthermore, N-alkyl-nitroimidazole compounds have shown cytotoxic activity against breast and lung cancer cell lines. N-methyl and N-ethyl-nitroimidazoles were found to have the highest cytotoxic activity, with LC50 values as low as 16.7 µM in MDA-MB231 breast tumor cells openmedicinalchemistryjournal.com. The length of the substituted N-alkyl chain was found to influence the antitumor activity against A549 lung cells openmedicinalchemistryjournal.com.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/LC50) |

| 2-(3-chlorophenyl) quinoline-4-carboxamides | MDA-MB-231 (Breast) | 8.24–46.71 µM |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1-1.5 µM |

| N-methyl-nitroimidazole | MDA-MB231 (Breast) | < 16.7 µM |

| N-ethyl-nitroimidazole | MDA-MB231 (Breast) | < 16.7 µM |

| Tetrahydroimidazo[1,2-a]pyrimidine Analog (Compound 23) | MCF-7 (Breast) | 34.78 (GI50) |

Neurological Activity, including KCNQ Channel Modulation

Analogs of this compound have been identified as modulators of KCNQ (Kv7) potassium channels, which play a crucial role in controlling neuronal excitability. The KCNQ channel family, particularly KCNQ2, is involved in regulating the release of neurotransmitters nih.gov.

A series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides were discovered as novel molecular switches that can modulate the pharmacology of Kv7.2 (KCNQ2) channels. One such compound, (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252), was identified as a potent and brain-penetrant inhibitor of Kv7.2 channels nih.gov. ML252 displayed approximately 40-fold selectivity for blocking KCNQ2 channels compared to KCNQ1 channels nih.gov. Structure-activity relationship (SAR) studies revealed that small structural changes to ML252 could shift its function from an antagonist to an agonist, suggesting it interacts with a critical site for controlling the gating of KCNQ2 channels nih.gov.

The modulation of Kv7.2/7.3 channels has also been observed with flupirtine (B1215404) derivatives. Compounds with methyl substitutions at the N-2 and N-6 positions acted as openers of Kv7.2/7.3 channels nih.gov.

| Compound | Target | Activity | Selectivity |

| (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252) | KCNQ2 | Potent Inhibitor (IC50 = 2.92 µM for KCNQ1) | ~40-fold vs KCNQ1 |

| Flupirtine derivatives with N-2 and N-6 methyl substitutions | Kv7.2/7.3 | Channel Openers | Not specified |

With apologies, a thorough search of the scientific literature reveals a significant lack of specific toxicological and pharmacological data for the chemical compound this compound. There are no dedicated research articles or comprehensive studies available that would allow for a detailed and scientifically accurate discussion of its in vitro cytotoxicity, genotoxicity, metabolic stability, biotransformation pathways, or its potential interactions with biological systems as requested.

The user's instructions to strictly adhere to the provided outline and focus solely on this compound and its analogs cannot be fulfilled due to the absence of published research in these specific areas. Generating content on these topics would require speculation and extrapolation from broader, less relevant chemical classes, which would not meet the standard of scientific accuracy and would violate the instruction not to introduce information outside the explicit scope.

Therefore, it is not possible to generate the requested article on the "" focusing on the specified toxicological and safety mechanistic investigations. Further research and publication of primary scientific data on this compound are needed before a comprehensive and accurate article on this subject can be written.

Advanced Applications and Future Research Directions

N-Methyl-N-Phenylbutanamide as a Core Scaffold in Drug Discovery

The inherent structural features of this compound make it an intriguing starting point for the design and synthesis of new therapeutic agents. The N-phenylbutanamide core can be systematically modified to optimize interactions with biological targets, potentially leading to the development of novel drugs.

Lead Compound Optimization and Derivatization

The this compound structure can be viewed as a lead compound that can be chemically modified to enhance its therapeutic properties. The principles of lead optimization can be applied to this scaffold to improve potency, selectivity, and pharmacokinetic profiles. Key areas for derivatization include:

Aromatic Ring Substitution: The phenyl group is amenable to electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These modifications can influence the compound's electronic properties, hydrophobicity, and ability to form specific interactions with target proteins.

Alkyl Chain Modification: The butanamide chain can be altered in length, branching, or by introducing unsaturation or cyclic moieties. These changes can impact the molecule's conformation and flexibility, which are critical for optimal binding to a target.

N-Methyl Group Replacement: While the N-methyl group can be crucial for metabolic stability and modulating basicity, its replacement with other alkyl or functionalized groups can be explored to fine-tune the compound's properties.

A study on N-hydroxybutanamide derivatives, which share a similar butanamide core, demonstrated that modifications to the phenyl ring could lead to compounds with significant antitumor and antimetastatic effects. This highlights the potential of the N-phenylbutanamide scaffold in developing new anticancer agents through systematic derivatization.

Development of Targeted Therapies

Targeted therapies are designed to interact with specific molecular targets that are involved in the pathology of a disease. The this compound scaffold can be elaborated to create molecules that bind with high affinity and selectivity to such targets. For instance, by incorporating specific pharmacophoric features, derivatives of this compound could be designed to inhibit enzymes or block receptors implicated in various diseases. A structurally related compound, N,N-dimethyl-4-dimethylamino-2-phenylbutanamide, has been investigated for its activity as a calcium antagonist, suggesting that the broader class of N-phenylbutanamides could be explored for cardiovascular applications googleapis.com. The development of targeted therapies often involves an iterative process of design, synthesis, and biological evaluation, for which this compound could serve as a valuable starting template.

Role in Chemical Research and Material Science

Beyond its potential in medicinal chemistry, this compound can also serve as a valuable tool in broader chemical research and the development of new materials.

Building Block for Complex Organic Molecules

In the realm of organic synthesis, N-substituted amides are versatile intermediates. googleapis.com The amide bond in this compound is relatively stable, yet the molecule possesses reactive sites that can be exploited for the construction of more complex molecular architectures. The phenyl ring and the carbonyl group can participate in various chemical transformations, making it a useful synthon. For example, the aromatic ring can be functionalized to introduce coupling sites for the assembly of larger, more intricate molecules. While specific examples of its use as a building block are not extensively documented, the fundamental reactivity of its functional groups suggests its utility in multi-step synthetic sequences.

Applications in Specialty Chemical Synthesis

The synthesis of specialty chemicals often requires building blocks with specific properties. This compound, with its defined structure and functional groups, could find applications in this area. For instance, the N-phenylamide moiety is a component of some polymers and specialty materials. The introduction of the this compound unit into a polymer backbone could influence its thermal stability, solubility, and mechanical properties. Research into novel polyamides has shown that N-substitution can be used to modify the properties of the resulting materials, suggesting a potential application for monomers derived from or incorporating the this compound structure researchgate.net.

Future Perspectives and Emerging Research Areas for this compound

The future of this compound in scientific research appears promising, with several emerging areas ripe for exploration. In medicinal chemistry, a key trend is the development of bioisosteres to improve the properties of drug candidates. The aniline (B41778) portion of this compound is a known structural alert for potential metabolic liabilities nih.gov. Future research could focus on replacing the phenyl ring with saturated carbocycles or other bioisosteres to mitigate these risks while retaining or enhancing biological activity nih.gov.

Furthermore, the strategic placement of a methyl group on the amide nitrogen can significantly impact a molecule's conformation and metabolic stability, a concept often referred to as the "magic methyl" effect in drug discovery mdpi.com. Systematic studies on this compound and its derivatives could provide valuable insights into the nuanced effects of N-methylation on biological activity and pharmacokinetics.

In material science, the incorporation of N-phenylamide derivatives into polymers is an area of active research researchgate.net. Future work could investigate the use of this compound-containing monomers in the synthesis of novel polymers with tailored properties, such as enhanced thermal stability or specific recognition capabilities. The exploration of its use in the formulation of specialty coatings, resins, or as a component in advanced composite materials also presents an intriguing avenue for future research. As synthetic methodologies advance, the efficient and selective functionalization of the this compound scaffold will undoubtedly unlock new and exciting applications across various scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.